3-Methylcyclobutan-1-one
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Overview
Description
3-Methylcyclobutan-1-one is a cyclic ketone with the molecular formula C5H8O. It is a colorless liquid with a fruity odor and is commonly used in the fragrance industry. The compound is also known for its unique chemical structure, which makes it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
3-Methylcyclobutan-1-one is a monoterpene that is used for the production of butenes, benzene, and aspartyl . It can be photolyzed or activated with radiation to form a cyclobutane ring
Mode of Action
It is known that it can be activated with radiation to form a cyclobutane ring . This suggests that it may interact with its targets through a photochemical reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclobutan-1-one can be synthesized through several methods. One common approach involves the cyclization of 3-methyl-1-butanol using an acid catalyst. Another method includes the oxidation of 3-methylcyclobutanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 3-methylcyclobutanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: 3-Methylcyclobutanol.
Substitution: Various substituted cyclobutanones.
Scientific Research Applications
Comparison with Similar Compounds
Cyclobutanone: Similar in structure but lacks the methyl group at the third position.
3-Methylcyclobutanol: The reduced form of 3-Methylcyclobutan-1-one.
Cyclopentanone: A five-membered ring ketone, differing in ring size.
Uniqueness: this compound is unique due to its four-membered ring structure with a methyl group at the third position. This structural feature imparts distinct chemical properties and reactivity compared to other cyclic ketones .
Properties
IUPAC Name |
3-methylcyclobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-5(6)3-4/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAKNMHVZBHWFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503936 |
Source
|
Record name | 3-Methylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-08-1 |
Source
|
Record name | 3-Methylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 3-Methylcyclobutan-1-one in the synthesis of eupomatilones 5 and 6?
A1: this compound serves as the starting material in the total synthesis of eupomatilones 5 and 6. The researchers utilized a nine-step synthetic route starting with this commercially available compound. [] This highlights the utility of this compound as a valuable building block in organic synthesis, particularly for complex natural products.
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